![molecular formula C9H13BrN2O B14150566 2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol CAS No. 89099-00-3](/img/structure/B14150566.png)
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, and a methylpyridin-3-ol moiety
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4,6-dimethylaniline with 3-chloro-3-methyl-but-1-yne in the presence of a catalyst such as CuCl and a solvent like dioxane . This reaction typically requires the use of Et3N as a reagent to facilitate the process.
Analyse Chemischer Reaktionen
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol can be compared with similar compounds such as:
2-Bromo-4,6-dimethylaniline: This compound shares a similar core structure but lacks the dimethylamino group, which affects its reactivity and applications.
4-Bromo-2,6-dimethylaniline: Another related compound with a similar structure but different functional groups, leading to variations in its chemical behavior and uses.
2-Bromo-6-(bis(4-(dimethylamino)phenyl)methyl)-4-nitrophenol: This compound has additional functional groups that enhance its properties for specific applications.
Eigenschaften
CAS-Nummer |
89099-00-3 |
|---|---|
Molekularformel |
C9H13BrN2O |
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
2-bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-6-4-7(5-12(2)3)8(13)9(10)11-6/h4,13H,5H2,1-3H3 |
InChI-Schlüssel |
QGIFWBDAHGQKHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)Br)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


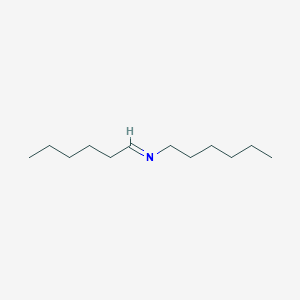
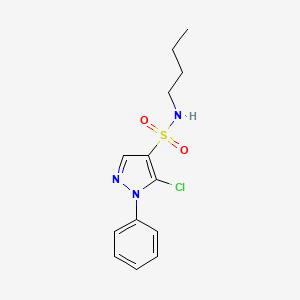

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
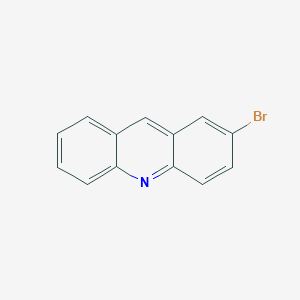
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
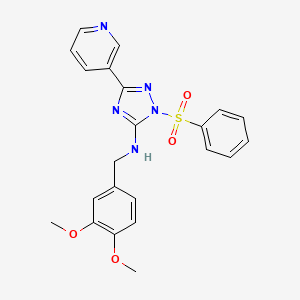
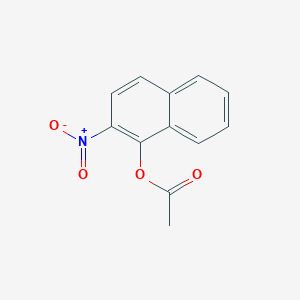
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
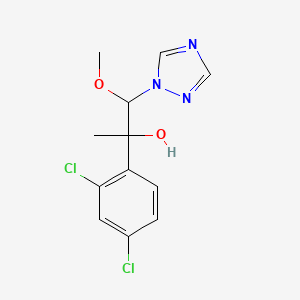
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
